molecular formula C15H12N2O2 B14697012 2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]- CAS No. 33829-05-9

2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-

Katalognummer: B14697012
CAS-Nummer: 33829-05-9
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: RQPBIISGHGWSKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]- is a chemical compound that belongs to the class of indole derivatives

Vorbereitungsmethoden

The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]- typically involves the reaction of 2H-indol-2-one with 3-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions where the methoxy group or other substituents are replaced by different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Wirkmechanismus

The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]- involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]- can be compared with other similar indole derivatives such as:

  • 2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-
  • 2H-Indol-2-one, 1,3-dihydro-3-[(3-trifluoromethylphenyl)imino]-
  • 2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)imino]-

These compounds share a similar indole core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Eigenschaften

CAS-Nummer

33829-05-9

Molekularformel

C15H12N2O2

Molekulargewicht

252.27 g/mol

IUPAC-Name

3-(3-methoxyphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C15H12N2O2/c1-19-11-6-4-5-10(9-11)16-14-12-7-2-3-8-13(12)17-15(14)18/h2-9H,1H3,(H,16,17,18)

InChI-Schlüssel

RQPBIISGHGWSKO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)N=C2C3=CC=CC=C3NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.